Z-Gly-gly-osu

Übersicht

Beschreibung

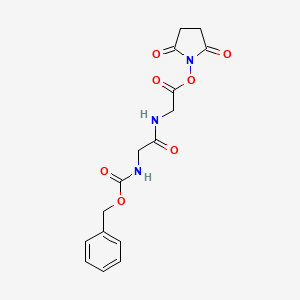

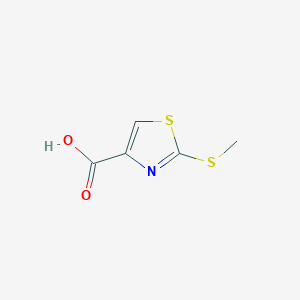

“Z-Gly-gly-osu” is a compound used in peptide synthesis . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of this compound is C14H14N2O6 .

Molecular Structure Analysis

The molecular formula of “Z-Gly-gly-osu” is C14H14N2O6 . The molecular weight is 306.27 . For a more detailed molecular structure analysis, specialized software or databases would be required.Physical And Chemical Properties Analysis

“Z-Gly-gly-osu” is a white powder . It has a molecular weight of 306.27 . More specific physical and chemical properties might be available in specialized literature or databases.Wissenschaftliche Forschungsanwendungen

Biomimetic Growth of Hydroxyapatite

Z-Gly-gly-osu plays a significant role in the creation of super water-soluble carbon nanotube (CNT)-protein hybrid nanofibers. This compound enables the successful functionalization of CNTs and facilitates the formation of CNT-protein hybrid nanofibers, such as CNT-fibronectin and CNT-hemoglobin. These hybrid nanofibers demonstrate potential in biomimetic mineralization, particularly in the formation of hydroxyapatite crystals, which are crucial for various biomedical applications (Wei et al., 2011).

Controlled Thermal Decomposition

Another application of a similar compound, zinc glycerolate (Zn(gly)), involves its use in the controlled thermal decomposition to form porous ZnO platelets. While this research doesn't directly involve Z-Gly-gly-osu, it highlights the potential of related compounds in material science, particularly in creating materials with specific structural properties useful in various technological applications (Dong & Feldmann, 2012).

Poultry Nutrition

In the field of animal nutrition, research on zinc glycine chelate (Zn-Gly), a related compound, shows its impact on broiler chickens. It improves antioxidative enzymes and mineral composition in the liver and influences the biochemical and hematological parameters of chicken blood. This study demonstrates the significant role of Z-Gly in poultry nutrition and its potential as a feed supplement (Kwiecień et al., 2016).

Embryonic Development

In the realm of embryology, glycine, a component of Z-Gly-gly-osu, has been studied for its effects on preimplantation bovine embryos. It improves blastocyst formation and hatching, particularly under conditions of elevated osmolarity, demonstrating its importance in embryonic development and potential applications in veterinary and human reproductive medicine (Herrick et al., 2016).

Gene Engineering and Ethical Considerations

Though not directly related to Z-Gly-gly-osu, studies on zinc finger nucleases (ZFNs) provide insights into gene editing, which is a critical aspect of modern genetic research. This research underscores the ethical and scientific considerations in gene editing, an area that could potentially intersect with the chemical applications of Z-Gly-gly-osu (Palpant & Dudzinski, 2013).

Chlorine-

Resistant Membrane DevelopmentZ-Gly-gly-osu's related compound, Glycylglycine (Gly), is instrumental in enhancing the chlorine resistance of aromatic polyamide reverse osmosis membranes. Gly is grafted onto the membrane surface as a regenerative chlorine sacrificial layer. This application is crucial in water treatment and desalination processes, where membrane longevity and efficiency are paramount (Huang et al., 2017).

Stress Tolerance in Rice

Research involving Glyoxalase I (Gly I), a part of the glyoxalase system related to Z-Gly-gly-osu, highlights its role in enhancing the stress tolerance and grain yield in rice. Overexpression of the OsGly I gene in rice leads to improved tolerance to various abiotic stresses and increased seed setting rate and yield. This study opens avenues for bioengineering crops to enhance their resilience to environmental stressors (Zeng et al., 2016).

Surface Modification for Solar Cells

A study involving the modification of ZnO with glycine, a component of Z-Gly-gly-osu, demonstrates its application in improving the efficiency of polymer solar cells. This modification enhances electron extraction and interfacial engineering, showing the potential of Z-Gly-gly-osu related compounds in renewable energy technologies (Zhu et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c20-12(8-18-16(24)25-10-11-4-2-1-3-5-11)17-9-15(23)26-19-13(21)6-7-14(19)22/h1-5H,6-10H2,(H,17,20)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUDREMYYUMWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-gly-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)